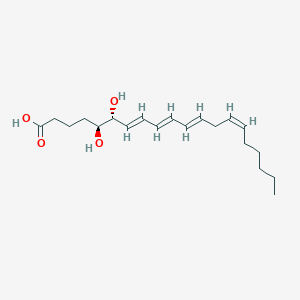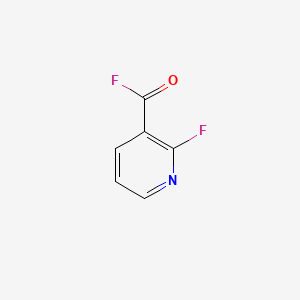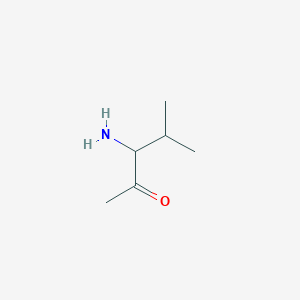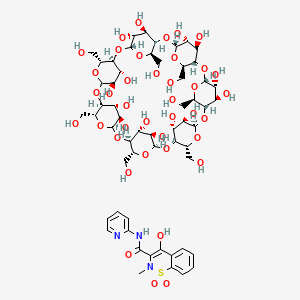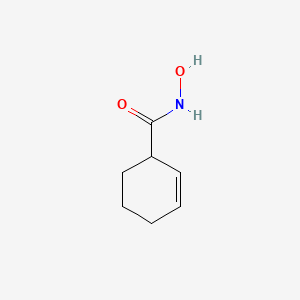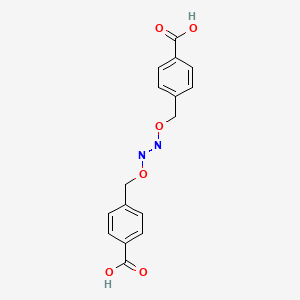![molecular formula C60H91N7O20S2 B571103 7-Anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol CAS No. 124649-82-7](/img/structure/B571103.png)
7-Anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol is a complex organic compound. It is known for its vibrant color properties and is commonly used as a dye in various industries. The compound is characterized by its intricate molecular structure, which includes multiple diazenyl groups and sulfonic acid functionalities.
Preparation Methods
The synthesis of this compound involves multiple steps, typically starting with the diazotization of an aromatic amine followed by coupling with a naphthalenesulfonic acid derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the diazenyl groups, leading to changes in color properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic uses due to its unique molecular structure.
Industry: Widely used in the textile, food, and cosmetic industries for coloring purposes.
Mechanism of Action
The compound exerts its effects primarily through its diazenyl groups, which can interact with various molecular targets. These interactions can lead to changes in color, making it useful as a dye. The sulfonic acid groups enhance its solubility in water, allowing it to be used in aqueous environments. The molecular pathways involved include electron transfer and resonance stabilization, which contribute to its stability and color properties.
Comparison with Similar Compounds
Compared to other similar compounds, this compound stands out due to its complex structure and multiple functional groups. Similar compounds include:
Allura Red AC: Another widely used dye with similar applications.
Sunset Yellow FCF: Known for its vibrant yellow color and used in similar industries.
Tartrazine: A yellow dye with applications in food and pharmaceuticals. The uniqueness of 2-Naphthalenesulfonic acid, 4-hydroxy-3-(2-(2-methoxy-5-methyl-4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-7-(phenylamino)-, compd. .
Properties
CAS No. |
124649-82-7 |
|---|---|
Molecular Formula |
C60H91N7O20S2 |
Molecular Weight |
1294.537 |
IUPAC Name |
(3Z)-7-anilino-3-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)diazenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonic acid;3-[2-[bis[2-(3-hydroxypropoxy)ethyl]amino]ethoxy]propan-1-ol |
InChI |
InChI=1S/C30H25N5O8S2.2C15H33NO6/c1-18-14-26(27(43-2)17-25(18)33-32-21-8-11-23(12-9-21)44(37,38)39)34-35-29-28(45(40,41)42)16-19-15-22(10-13-24(19)30(29)36)31-20-6-4-3-5-7-20;2*17-7-1-10-20-13-4-16(5-14-21-11-2-8-18)6-15-22-12-3-9-19/h3-17,31,34H,1-2H3,(H,37,38,39)(H,40,41,42);2*17-19H,1-15H2/b33-32?,35-29+;; |
InChI Key |
YVLBGLVDKRAXSR-DFLIUALPSA-N |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)NN=C3C(=CC4=C(C3=O)C=CC(=C4)NC5=CC=CC=C5)S(=O)(=O)O.C(CO)COCCN(CCOCCCO)CCOCCCO.C(CO)COCCN(CCOCCCO)CCOCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid](/img/structure/B571025.png)
![2-[1-Allyl-4-[4-[N,N-bis(3-phenylpropyl)amino]phenyl]-3-cyano-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B571028.png)
